molecular formula C17H25ClN2 B5643709 1-[(4-chlorophenyl)methyl]-4-piperidin-1-ylpiperidine

1-[(4-chlorophenyl)methyl]-4-piperidin-1-ylpiperidine

Cat. No.: B5643709
M. Wt: 292.8 g/mol
InChI Key: NYMIRQOSMIXFHE-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4-piperidin-1-ylpiperidine is a chemical compound known for its significant pharmacological properties It belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2/c18-16-6-4-15(5-7-16)14-19-12-8-17(9-13-19)20-10-2-1-3-11-20/h4-7,17H,1-3,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMIRQOSMIXFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-4-piperidin-1-ylpiperidine typically involves the reaction of 4-chlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like tetrahydrofuran (THF) at reflux temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but optimized for large-scale production, including the use of automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interaction with histamine H1 receptors. By binding to these receptors, it prevents histamine from eliciting its effects, thereby reducing allergic reactions and symptoms. The molecular targets include the histamine H1 receptor, and the pathways involved are those related to allergic response and inflammation .

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